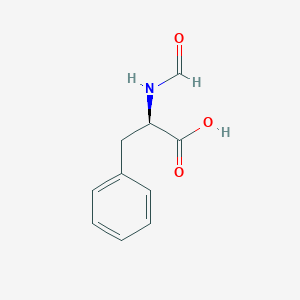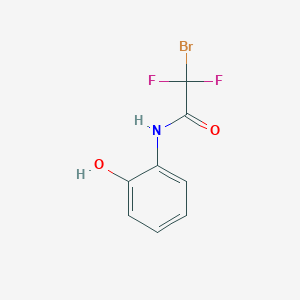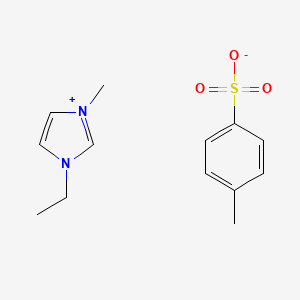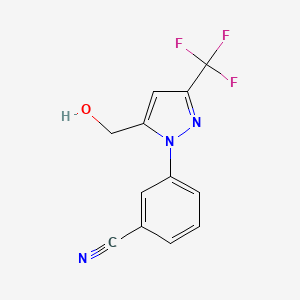
3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluorotoluene is an organic compound with the formula of C6H5CF3. This colorless fluorocarbon is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals .
Synthesis Analysis
For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Trifluorotoluene, for example, has a variety of niche uses. It is similar to dichloromethane in standard acylation, tosylation, and silylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various laboratory techniques. For example, trifluorotoluene has a boiling point of 103.46 °C, a density of 1.19 g/mL at 20 °C, and is soluble in ether, benzene, ethanol, and acetone .Wissenschaftliche Forschungsanwendungen
Acid-catalyzed Reactions
Research demonstrates the potential of 3-(hydroxymethyl) pyrazolo derivatives in acid-catalyzed reactions. These compounds, when treated with trifluoroacetic acid, form distinct chemical structures depending on the acid concentration, indicating their reactivity and usefulness in synthetic chemistry (Miki et al., 2009).
Synthesis of Pyrazolylbenzenesulfonamides
A study focused on the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides, including 3-aryl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl derivatives, for potential use in pathological pain models. This research highlights the chemical versatility and potential therapeutic applications of these compounds (Lobo et al., 2015).
Celecoxib Derivatives
Celecoxib derivatives containing the 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety have been synthesized and characterized. These derivatives show promise as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, demonstrating the compound's potential in medicinal chemistry (Küçükgüzel et al., 2013).
Determination of pKa Values by 19F NMR Spectroscopy
The trifluoromethyl group in pyrazoles allows for the determination of pKa values using 19F NMR spectroscopy, indicating their utility in analytical chemistry, especially for pH measurement in biological media (Jones et al., 1996).
Synthesis of 1,5-Disubstituted-1H-Pyrazoles
Research into the regiospecific synthesis of 1,5-disubstituted-1H-pyrazoles with differentiated 3,4-dicarboxylic acid esters via Suzuki coupling highlights the compound's applicability in complex organic syntheses (Dragovich et al., 2007).
Chelating Macrobicycles
Tris(pyrazol-1-yl)methane and -ethane derivatives, including those with benzonitrile groups, have been synthesized and used to prepare chelating macrobicycles. This indicates their potential use in the development of new ligands for coordination chemistry (Wang et al., 2009).
Synthesis of Novel Pyrazole Derivatives
The synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives has been studied for their potential in suppressing lung cancer cell growth, demonstrating the compound's potential in cancer research (Zheng et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[5-(hydroxymethyl)-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)11-5-10(7-19)18(17-11)9-3-1-2-8(4-9)6-16/h1-5,19H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWXWRNUCHZCQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC(=N2)C(F)(F)F)CO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

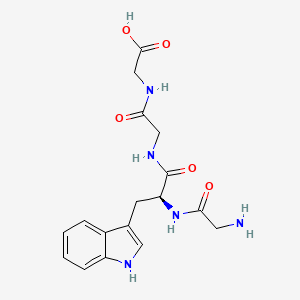
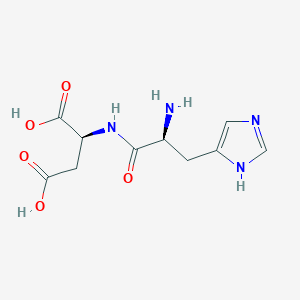
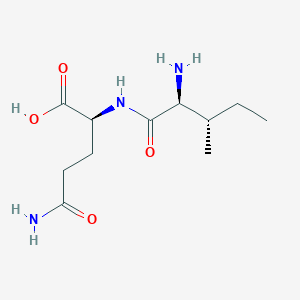
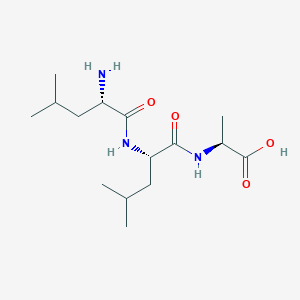
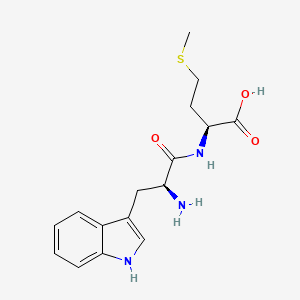
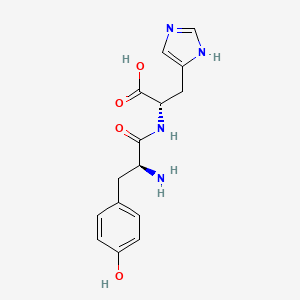
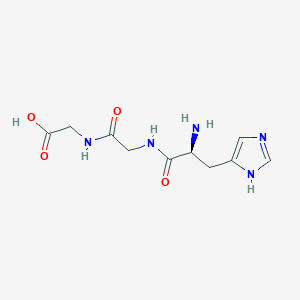
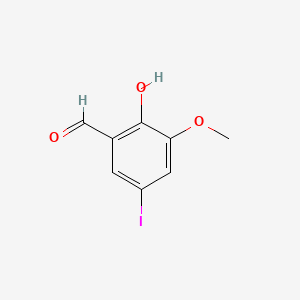
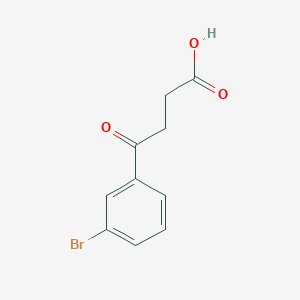
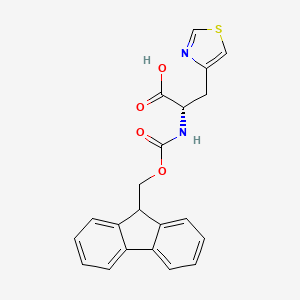
![1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine](/img/structure/B1337386.png)
